molecular formula C18H27N3O4S B2361348 Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone CAS No. 701968-54-9

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone

Cat. No. B2361348
CAS RN: 701968-54-9
M. Wt: 381.49
InChI Key: AAVMWDVOCKURNQ-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone, also known as MTBM, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a piperazine derivative that exhibits potent activity against a range of biological targets.

Mechanism Of Action

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone exerts its biological activity by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone also inhibits the activity of phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides in the body. Additionally, Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines in vitro. Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages And Limitations For Lab Experiments

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent activity against a range of biological targets, making it a versatile tool for studying various cellular processes. However, there are also limitations to the use of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its potency can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for research on Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone. One potential application is in the development of new cancer therapies. Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has shown promise in inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study. Additionally, Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to exhibit anti-inflammatory activity, which could have implications for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone in these areas.

Synthesis Methods

The synthesis of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone involves the reaction of 4-(2,4,6-trimethyl-benzenesulfonyl)-piperazine with morpholine-4-carbaldehyde in the presence of acetic acid. The resulting product is then treated with 2-aminoacetophenone to yield Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and cancer research. It exhibits potent activity against a range of biological targets, including protein kinases, phosphodiesterases, and HDACs. Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

morpholin-4-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-12-15(2)17(16(3)13-14)26(23,24)21-6-4-19(5-7-21)18(22)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMWDVOCKURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone

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